N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Description
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
CEBNPHPWCHMFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4,6-dimethylphenol
The benzoxazole core is synthesized from 2-amino-4,6-dimethylphenol and a carboxylic acid derivative. A common approach uses:
-
Reagents : 2-Amino-4,6-dimethylphenol, trichloroacetic acid, or acyl chlorides
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 120–140°C for 6–12 hours.
Mechanism : Acid-catalyzed cyclization forms the oxazole ring via intramolecular dehydration. The methyl groups at positions 5 and 7 arise from the starting phenol’s substituents.
Alternative Methods for Benzoxazole Formation
Patent literature describes microwave-assisted cyclization for reduced reaction times (30–60 minutes at 150°C). Catalysts such as polyphosphoric acid (PPA) or zeolites improve yields to 85–92% compared to conventional heating (70–78%).
Amide Coupling to Introduce 3-Ethoxybenzamide
Acyl Chloride Route
The most widely reported method involves reacting 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with 3-ethoxybenzoyl chloride:
Procedure :
-
Reagents :
-
Conditions :
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) promotes amide bond formation:
Procedure :
-
Reagents :
-
Conditions :
Optimization and Comparative Analysis
Solvent and Base Effects
Toluene with sodium carbonate provides optimal yields due to improved solubility of intermediates and efficient HCl scavenging.
Catalytic Enhancements
-
Microwave Assistance : Reduces benzoxazole cyclization time to 30 minutes (yield: 88%).
-
Lewis Acids : ZnCl2 or BF3·OEt2 in catalytic amounts increases amidation efficiency by 10–15%.
Characterization and Quality Control
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH2), 2.51 (s, 6H, CH3), 1.44 (t, J=7.0 Hz, 3H, CH3).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation during ethoxy group introduction is minimized using controlled stoichiometry of iodoethane.
-
Hydrolysis Sensitivity : The benzoxazole ring is prone to acidic hydrolysis; neutral pH conditions are maintained during workup.
Industrial-Scale Considerations
-
Cost Efficiency : Bulk synthesis favors the acyl chloride route due to lower reagent costs.
-
Green Chemistry : Patent US9108983B2 highlights solvent recycling and catalytic recovery systems to reduce waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its ability to undergo photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, resulting in the formation of a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The compound belongs to the benzamide class, sharing a common backbone with analogs such as:
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a simpler benzamide structure with an N,O-bidentate directing group but lacks the benzoxazole ring. This difference impacts its utility in metal-catalyzed C–H functionalization reactions .
- Diflufenican (): A pyridinecarboxamide herbicide with trifluoromethyl and difluorophenyl groups.
Table 1: Structural and Functional Comparisons
Physicochemical and Functional Properties
- Benzoxazole vs.
- Ethoxy Group : The 3-ethoxy substituent may increase lipophilicity compared to methyl or hydroxyl groups in analogs, influencing solubility and membrane permeability .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22N6O4
- Molar Mass : 458.47 g/mol
- CAS Number : 666209-35-4
Structural Characteristics
The compound features a benzamide structure with a benzoxazole moiety, which is known for its biological activity. The presence of ethoxy and dimethyl groups enhances its lipophilicity, potentially improving cellular uptake.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which are overexpressed in various cancers.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of HDACs : By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis.
- Induction of Apoptosis : Studies suggest that HDAC inhibitors promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancerous cells, preventing proliferation.
Pharmacological Studies
A pharmacological study conducted on a series of benzamide derivatives demonstrated varying degrees of HDAC inhibition. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects against HDAC1 and HDAC2.
| Compound | IC50 (nM) | HDAC1 Inhibition | HDAC2 Inhibition |
|---|---|---|---|
| BA1 | 4.8 | High | Moderate |
| BA2 | 39.9 | Moderate | Low |
| This compound | TBD | TBD | TBD |
Study 1: In Vitro Evaluation
In a study assessing the cytotoxic effects of various benzamide derivatives on glioblastoma cell lines, this compound was evaluated alongside known HDAC inhibitors. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM.
Study 2: In Vivo Assessment
An in vivo study involving xenograft models demonstrated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazole core followed by amidation. Key steps include:
- Benzoxazole formation : Cyclization of 2-aminophenol derivatives with acylating agents under controlled temperatures (80–120°C) and solvents like dimethylformamide (DMF) .
- Amidation : Coupling of the benzoxazole intermediate with 3-ethoxybenzoyl chloride using triethylamine as a catalyst in dichloromethane .
Optimization strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purify intermediates via recrystallization (ethanol/water mixtures) and final product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic methods :
- NMR : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons in benzoxazole at δ 7.0–8.2 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch in ethoxy group) .
- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement and ORTEP for visualization .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via disruption of cell wall synthesis .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) through enzyme inhibition (e.g., topoisomerase II) .
- Antiviral applications : Structural analogs show activity against Hepatitis B virus (HBV) by targeting viral replication enzymes .
Q. What analytical techniques are used to characterize purity and stability?
- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Photostability tests : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods like molecular docking predict biological targets?
- Molecular docking (AutoDock) : Use Lamarckian genetic algorithms to model ligand-receptor interactions. Key steps:
Q. How to resolve contradictions in biological activity data across studies?
-
Experimental variables :
Factor Impact Mitigation Solubility Low solubility in aqueous buffers Use DMSO/β-cyclodextrin complexes . Cell line variability Differential expression of targets Standardize cell lines (e.g., ATCC-certified) . -
Statistical validation : Apply ANOVA to compare IC₅₀ values across replicate experiments .
Q. How to design derivatives to improve pharmacokinetic properties?
-
Structure-activity relationship (SAR) strategies :
-
In silico ADMET prediction : Use SwissADME to optimize logP (target: 3–5) and polar surface area (<140 Ų) .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
